molecular formula C12H23N B3168691 N-(cyclohexylmethyl)cyclopentanamine CAS No. 932231-52-2

N-(cyclohexylmethyl)cyclopentanamine

Cat. No.: B3168691
CAS No.: 932231-52-2
M. Wt: 181.32 g/mol
InChI Key: CVVXWQHFMDYTSH-UHFFFAOYSA-N
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Description

Cyclopentanamine derivatives are a class of organic compounds characterized by a cyclopentane ring substituted with an amine group. Modifications to the amine substituent (e.g., alkyl, aryl, or functionalized groups) significantly influence their chemical, physical, and biological properties. These analogs are utilized in diverse applications, including radiopharmaceutical development, preclinical research, and chemical synthesis .

Properties

IUPAC Name

N-(cyclohexylmethyl)cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVXWQHFMDYTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)cyclopentanamine typically involves the reductive amination of cyclopentanone with cyclohexylmethylamine. This process can be carried out using various reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: N-(cyclohexylmethyl)cyclopentanamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Cyclohexylmethylcyclopentanone.

    Reduction: Cyclohexylmethylcyclopentanol.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : Using oxidizing agents like potassium permanganate (KMnO₄), it can be converted to cyclohexylmethylcyclopentanone.
  • Reduction : It can be reduced to cyclohexylmethylcyclopentanol using lithium aluminum hydride (LiAlH₄).
  • Substitution : The amine group can engage in nucleophilic substitution reactions with alkyl halides.

Table 1: Summary of Chemical Reactions

Reaction TypeReagents UsedMajor Products
OxidationKMnO₄Cyclohexylmethylcyclopentanone
ReductionLiAlH₄Cyclohexylmethylcyclopentanol
SubstitutionAlkyl halides + NaOHN-alkylated derivatives

Scientific Research Applications

N-(cyclohexylmethyl)cyclopentanamine has several notable applications in scientific research:

  • Biochemical Studies : The compound is investigated for its interactions with specific molecular targets, such as enzymes and receptors, which may influence protein-protein interactions and enzyme kinetics. This makes it a valuable tool for studying metabolic pathways and drug design.
  • Synthetic Cannabinoids Research : Research has indicated that compounds structurally related to this compound may exhibit high affinity for cannabinoid receptors CB1 and CB2. This has implications for understanding new psychoactive substances (NPSs) and their effects on human health, particularly in forensic toxicology .
  • Pharmacological Modulation : The compound has been identified as a potential modulator of TRPM8 channels, which are involved in various physiological processes, including pain sensation and thermoregulation. This highlights its potential role in developing analgesic or anti-inflammatory therapies .

Case Study 1: Synthetic Cannabinoids

A study explored the identification of synthetic cannabinoids that include structures similar to this compound. The research utilized advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze herbal products suspected of containing these substances. The findings underscored the need for rapid identification methods in toxicology labs due to the increasing prevalence of NPSs .

Case Study 2: TRPM8 Modulation

Research documented the effects of various compounds on TRPM8 channels, demonstrating that this compound could modulate these channels effectively. This study provided insights into its potential therapeutic applications in managing pain and inflammation, opening avenues for further pharmacological exploration .

Comparison with Related Compounds

This compound can be compared with similar compounds such as N-(cyclohexylmethyl)cyclohexanamine and N-(cyclohexylmethyl)cycloheptanamine. Its unique cyclopentane structure imparts distinct steric and electronic properties, influencing its reactivity and binding affinities, making it particularly valuable for specific research applications.

Table 2: Comparison of Related Compounds

Compound NameStructural CharacteristicsNotable Applications
This compoundCyclopentane ring; unique steric propertiesBiochemical studies; cannabinoid research
N-(cyclohexylmethyl)cyclohexanamineCyclohexane ring; different reactivityLess specific pharmacological studies
N-(cyclohexylmethyl)cycloheptanamineCycloheptane ring; larger sizePotentially broader applications

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to influence protein-protein interactions and enzyme kinetics .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent attached to the cyclopentanamine backbone dictates molecular interactions and applications. Key analogs from the evidence include:

Compound Name Substituent Group Key Functional Features CAS Number Molecular Formula
N-[(4-Ethylphenyl)methyl]cyclopentanamine 4-Ethylphenylmethyl Aromatic ring with ethyl group Not provided C14H21N
N-(4-Chlorobenzyl)cyclopentanamine 4-Chlorobenzyl Halogenated aromatic ring 66063-15-8 C12H16ClN
N-((5-(4-Fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine Fluoromethoxyphenyl-pyridinylmethyl Radiolabeled (carbon-11), heteroaromatic Not provided C19H22FN2O
N-(sec-butyl)cyclopentanamine hydrobromide sec-butyl (with HBr salt) Aliphatic substituent, salt form 1609408-90-3 C9H20BrN
N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine Phenylmethoxyphenoxypropyl Ether and methoxy linkages 1002513-89-4 C21H27NO2

Key Observations :

  • Aromatic vs. Aliphatic derivatives (e.g., sec-butyl) may enhance solubility in non-polar media .
  • Radiolabeling : The fluoromethoxyphenyl-pyridinylmethyl analog () was radiolabeled with carbon-11, achieving 49 ± 3% decay-corrected yield and 78 ± 10 GBq/µmol specific activity , making it suitable for neuroimaging studies targeting NMDA receptors .
  • Salt Forms : Hydrobromide salts (e.g., ) improve stability and crystallinity, critical for pharmaceutical formulations .

Physicochemical Properties

Property N-(sec-butyl)cyclopentanamine HBr N-(4-Chlorobenzyl)cyclopentanamine Radiolabeled Analog
Molecular Weight (g/mol) 222.17 209.72 307.39
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 1 1 3
Purity Not specified 97% >99% (radiochemical)

Notes:

  • The radiolabeled analog’s high specific activity and purity make it superior for quantitative imaging compared to non-radioactive analogs .
  • Halogenated derivatives (e.g., chlorobenzyl) may exhibit enhanced lipophilicity, affecting blood-brain barrier permeability .

Biological Activity

N-(cyclohexylmethyl)cyclopentanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopentane structure substituted with a cyclohexylmethyl group. Its molecular formula is C_{12}H_{19}N, and it has a molecular weight of 191.29 g/mol. The compound's unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound can modulate the activity of these targets, influencing biochemical pathways. Notably, it appears to affect protein-protein interactions and enzyme kinetics, although detailed pathways remain under investigation.

Interaction with Histamine Receptors

Recent modeling studies suggest that compounds similar to this compound exhibit significant affinity for histamine receptors, particularly H1 receptors. These interactions may lead to prolonged residence times at the receptor sites, enhancing their pharmacological effects. For instance, analogues without a methylene spacer have shown altered binding kinetics, affecting their antagonistic properties at these receptors .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that derivatives of cyclohexyl and cyclopentyl compounds often exhibit antibacterial and antifungal activities. The presence of specific functional groups in these compounds can enhance their effectiveness against various microbial strains .

Case Studies

  • Antibacterial Activity : A study on related cyclohexyl derivatives demonstrated strong antibacterial properties against Gram-positive bacteria, suggesting that this compound may possess similar activities .
  • Enzymatic Inhibition : Research has shown that certain derivatives can inhibit key enzymes involved in bacterial metabolism, thereby exerting their antibacterial effects through enzymatic inhibition mechanisms .

Data Table: Summary of Biological Activities

Activity Type Description References
AntibacterialExhibits strong activity against Gram-positive bacteria
AntifungalPotential antifungal properties observed in related compounds
Enzyme InhibitionInhibits enzymes crucial for bacterial survival
Histamine Receptor BindingProlonged residence time at H1 receptors indicated

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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